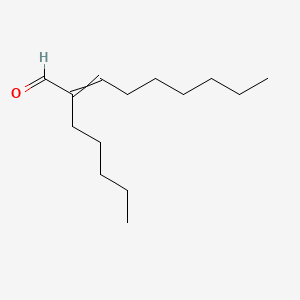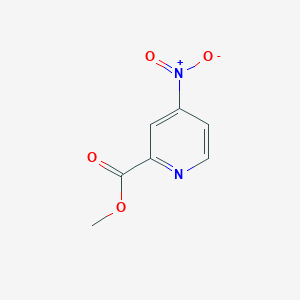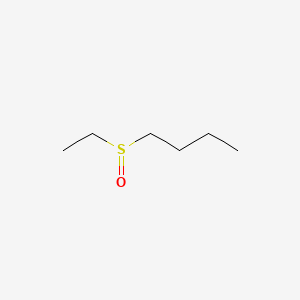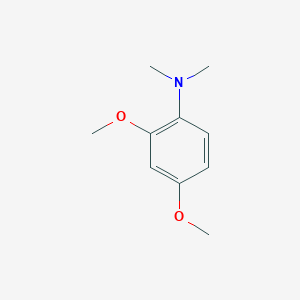
2-Pentyl-2-nonenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyl-2-nonenal, also known as 2-Nonenal, 2-pentyl-, is an organic compound with the molecular formula C14H26O. It is a type of aldehyde characterized by a long carbon chain and an aldehyde functional group. This compound is known for its distinctive odor and is often studied for its various chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-2-nonenal typically involves the aldol condensation of heptanal with pentanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentyl-2-nonenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 2-Pentyl-2-nonanol.
Substitution: Various substituted nonenals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentyl-2-nonenal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its role in biological processes and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-Pentyl-2-nonenal involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
2-Nonenal: Another aldehyde with a similar structure but different chain length.
2-Decenal: A longer-chain aldehyde with similar chemical properties.
2-Octenal: A shorter-chain aldehyde with similar reactivity.
Uniqueness: 2-Pentyl-2-nonenal is unique due to its specific chain length and the position of the aldehyde group, which confer distinct chemical and physical properties. Its specific odor and reactivity make it valuable in various applications, particularly in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
3021-89-4 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
(Z)-2-pentylnon-2-enal |
InChI |
InChI=1S/C14H26O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h12-13H,3-11H2,1-2H3/b14-12- |
InChI-Schlüssel |
VIKQYIINCNAGJW-OWBHPGMISA-N |
SMILES |
CCCCCCC=C(CCCCC)C=O |
Isomerische SMILES |
CCCCCC/C=C(/CCCCC)\C=O |
Kanonische SMILES |
CCCCCCC=C(CCCCC)C=O |
| 3021-89-4 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















